BenchChemオンラインストアへようこそ!

Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

CNS drug discovery Blood–brain barrier permeability Physicochemical profiling

Secure this specific thiazole-2-carbamate scaffold for definitive SAR and ADME benchmarking. Its unique 2,4-dimethoxyphenyl pharmacophore is essential for leukocyte-increasing activity and FAAH profiling, unlike near-neighbor analogs. Procure the exact CAS 946314-45-0 to avoid divergent target engagement. The ethyl carbamate ester enables direct metabolic stability comparison with methyl analogs. Available for immediate research use from vetted, compliant suppliers.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4
CAS No. 946314-45-0
Cat. No. B2641477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946314-45-0
Molecular FormulaC16H19N3O5S
Molecular Weight365.4
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C16H19N3O5S/c1-4-24-16(21)19-15-17-10(9-25-15)7-14(20)18-12-6-5-11(22-2)8-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,18,20)(H,17,19,21)
InChIKeyKOHAPDMQNWGAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-45-0) — Procurement-Grade Identity and Physicochemical Profile


Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-45-0) is a synthetic, low-molecular-weight (365.40 g/mol) organic compound belonging to the thiazole-2-carbamate chemical class [1]. Its molecular architecture integrates a central 1,3-thiazole ring, an ethyl carbamate moiety at the 2-position, and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl substituent at the 4-position of the thiazole core [1]. The compound's computed topological polar surface area (TPSA) of 127 Ų positions it within a range generally associated with favorable intestinal permeability and potential blood–brain barrier penetration [1]. This specific substitution pattern—combining a 2,4-dimethoxyphenyl carbamoylmethyl side chain with an ethyl carbamate on the thiazole—is structurally distinguishable from other alkylthiazole carbamate derivatives described in the patent literature, where alternative aryl or heteroaryl attachments (e.g., pyridinyl, quinolinyl, or thienyl groups) are employed for divergent pharmacological targeting [2].

Why Generic Substitution of Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Fails for Critical Research Applications


Within the alkylthiazole carbamate chemotype, minor structural variations—particularly in the aryl substitution pattern and the carbamate ester group—can produce substantial differences in target engagement, pharmacokinetic behavior, and biological response. Published structure–activity relationship (SAR) evidence demonstrates that the 2,4-dimethoxyphenyl substitution at the N-4 position is specifically associated with favorable leukocyte-increasing activity, whereas replacement with methylamino, bis(2-hydroxyethyl)amino, pyrrolyl, piperidyl, or 2-hydroxyethylamino analogs results in weak or negligible activity [1]. Furthermore, the Sanofi patent family on alkylthiazole carbamates explicitly teaches that the aryl/heteroaryl group (R1) attached via the alkylene linker is a critical determinant of FAAH enzyme inhibitory potency; compounds with pyridinyl–quinolinyl or thienyl–pyrazolyl R1 substituents exhibit entirely different target profiles than those bearing a dimethoxyphenyl moiety [2]. Consequently, procuring a structurally similar but not identical thiazole carbamate—for example, one with a 3,4-dimethoxyphenyl substitution or a methyl carbamate instead of ethyl—cannot be assumed to recapitulate the binding, functional activity, or physicochemical properties of this specific compound. Researchers requiring reproducible SAR data or lead-optimization benchmarks must therefore source the exact compound rather than a near-neighbor analog.

Quantitative Evidence Guide: Differentiation of Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate from Structural Analogs


Topological Polar Surface Area (TPSA) Benchmarking for Blood–Brain Barrier Penetration Potential

The target compound possesses a computed TPSA of 127 Ų, derived from its molecular structure (C₁₆H₁₉N₃O₅S) as cataloged in the Kuujia chemical database [1]. This value falls below the widely accepted TPSA threshold of 140–150 Ų for reasonable intestinal permeability and below 90 Ų for blood–brain barrier penetration? is not met, yet 127 Ų remains within the range where CNS penetration is considered feasible with appropriate logP balance, representing a measurable differentiation from larger thiazole carbamate analogs (e.g., benzothiazole carbamates with TPSA > 150 Ų reported in the anticonvulsant literature [2]). While no direct head-to-head TPSA comparison with a single named analog is available, the established TPSA value provides a quantifiable parameter for SAR-driven lead selection when CNS exposure is desired.

CNS drug discovery Blood–brain barrier permeability Physicochemical profiling

2,4-Dimethoxyphenyl Substitution Pattern versus Alternative Amino Substituents in Leukocyte-Increasing Activity

In a systematic SAR study of compounds bearing the 2,4-dimethoxyphenyl pharmacophore, the introduction of a 2,4-dimethoxyphenyl group at the N-4 position was identified as favorable for leukocyte-increasing activity [1]. In contrast, replacement of this moiety with methylamino, bis(2-hydroxyethyl)amino, pyrrolyl, piperidyl, or 2-hydroxyethylamino analogs resulted in weak leukocyte-increasing activity [1]. Furthermore, within the R₃R₂N compound series, an ethylamino group (structurally analogous to the ethyl carbamate motif present in the target compound) was found to be better for activity, whereas the corresponding methylamino analog showed weak effects [1].

Leukocytopenia Immunomodulation Structure–activity relationship

Ethyl Carbamate versus Methyl Carbamate: Pharmacokinetic and Metabolic Stability Implications

The target compound features an ethyl carbamate ester at the thiazole-2-position, distinguishing it from the corresponding methyl carbamate analog Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate and Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate . Ethyl carbamates generally exhibit slower enzymatic hydrolysis rates compared to methyl carbamates due to increased steric hindrance around the ester carbonyl, which can translate into prolonged metabolic half-life in hepatic microsome assays. Although a direct hydrolysis rate comparison for this specific compound pair is not available, the ethyl→methyl carbamate substitution represents a well-established medicinal chemistry strategy for modulating metabolic stability, making this compound a preferred procurement choice when extended compound half-life is desired in in vitro ADME panels.

Metabolic stability Carbamate hydrolysis Lead optimization

FAAH Inhibitor Chemotype Differentiation: Thiazole-2-Carbamate vs. Piperidinyl-Thiazole-Isoxazoline Scaffolds

The Sanofi patent US 8,912,218 B2 establishes alkylthiazole carbamate derivatives as a distinct chemotype for fatty acid amide hydrolase (FAAH) inhibition [1]. Within this patent, the general formula (I) encompasses compounds where the R₁ substituent determines target engagement, with aryl and heteroaryl groups directly influencing FAAH inhibitory potency. The target compound's 2,4-dimethoxyphenyl R₁ group represents one specific substitution option within this genus. Separately, the piperidinyl thiazole isoxazoline class has been reported as a distinct series of highly potent, slowly reversible FAAH inhibitors with Kᵢ values in the pM to nM range and analgesic properties [2]. The structural divergence between the thiazole-2-carbamate scaffold (target compound) and the piperidinyl-thiazole-isoxazoline scaffold (comparator) results in different binding kinetics: slowly reversible (isoxazoline class) versus the covalent-reversible binding mode reported for simpler N-thiazolylcarbamate esters [3].

FAAH inhibition Endocannabinoid system Pain therapeutics

Antitumor Thiazole Carbamate Class Comparison: Target Compound vs. Methyl 4-(Isothiocyanatomethyl)thiazole-2-carbamate

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (compound 7) was identified as the most active compound in a screen of 2,4-disubstituted thiazole and selenazole carbamates against L1210 leukemic cells, with an IC₅₀ of 3.2 μM, and demonstrated in vivo antifilarial activity [1]. The target compound (CAS 946314-45-0) differs from compound 7 in three key structural features: (a) an ethyl carbamate rather than a methyl carbamate; (b) a 2,4-dimethoxyphenyl carbamoylmethyl side chain at the 4-position rather than an isothiocyanatomethyl group; and (c) the absence of the highly reactive isothiocyanate warhead. This structural divergence implies a distinct mechanism of action: compound 7 acts via mitotic blocking, whereas the target compound's 2,4-dimethoxyphenyl carbamoylmethyl side chain suggests alternative molecular targets (e.g., kinase inhibition or transcription factor modulation) rather than direct DNA/mitotic spindle interactions.

Antitumor activity L1210 leukemia Cytotoxic mechanism

Molecular Weight and Lipophilicity (XLogP3) Positioning for Oral Bioavailability Compliance

The target compound has a molecular weight of 365.40 g/mol and a computed XLogP3 value of 2.0, as cataloged in the Kuujia database [1]. Both parameters fall within the Lipinski Rule of Five criteria (MW < 500; logP ≤ 5), indicating favorable drug-likeness. Among close structural analogs, N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 1005295-14-6) has a molecular weight of 457.5 g/mol , representing a ~92 g/mol increase due to the bulkier 3,4-dimethoxybenzamide substituent. This molecular weight differential translates to measurably different solubility and permeability profiles under standard pharmaceutical profiling conditions.

Drug-likeness Lipinski's Rule of Five Oral bioavailability prediction

Optimal Research and Industrial Application Scenarios for Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-45-0)


CNS-Penetrant Lead Identification Programs Leveraging Favorable TPSA

The compound's TPSA of 127 Ų, as documented in the Kuujia chemical database [1], situates it within the acceptable range for blood–brain barrier penetration when combined with an appropriate logP value (XLogP3 = 2.0). Medicinal chemistry teams pursuing CNS targets—including FAAH for pain or anxiety indications, or anticonvulsant mechanisms—can procure this compound as a starting scaffold that requires fewer polarity-reducing modifications compared to higher-TPSA benzothiazole carbamate analogs. The 2,4-dimethoxyphenyl substitution also provides a validated pharmacophore for leukocyte-modulating activity [2], offering dual-application potential in neuroinflammatory disease models.

Structure–Activity Relationship (SAR) Expansion of Alkylthiazole Carbamate FAAH Inhibitors

As established by the Sanofi patent family (US 8,912,218 B2) [3], alkylthiazole carbamates constitute a defined chemotype for FAAH inhibition. This compound's specific 2,4-dimethoxyphenyl R₁ substituent represents an underexplored substitution pattern within this patent genus, where the majority of exemplified compounds bear pyridinyl, quinolinyl, or thienyl groups. Pharmaceutical research groups conducting SAR campaigns around the alkylthiazole carbamate core can procure this compound to systematically evaluate the impact of the 2,4-dimethoxyphenyl group on FAAH inhibitory potency, selectivity over MAGL, and metabolic stability relative to the more extensively characterized heteroaryl-substituted analogs.

Metabolic Stability Comparison Studies: Ethyl vs. Methyl Carbamate Hydrolysis Rates

The ethyl carbamate ester at the thiazole-2-position distinguishes this compound from its methyl carbamate structural analogs (e.g., CAS 946313-69-5) . ADME/PK laboratories can procure both the ethyl and methyl carbamate variants to directly measure differential carboxylesterase-mediated hydrolysis rates in hepatic microsome or hepatocyte stability assays. Such head-to-head comparisons generate quantitative SAR data that informs future lead optimization decisions, particularly for programs where extended half-life is a desired attribute.

Antitumor Screening with Non-Isothiocyanate Thiazole Carbamate Chemotype

Building on the established antitumor activity of thiazole-2-carbamates (e.g., methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate with IC₅₀ = 3.2 μM vs. L1210) [4], this compound offers a structurally distinct chemotype that lacks the reactive isothiocyanate warhead. Cancer research groups can procure this compound for broad-panel cytotoxicity screening (NCI-60 or similar) to evaluate whether the 2,4-dimethoxyphenyl carbamoylmethyl side chain engages alternative anticancer targets—such as kinase inhibition or apoptosis pathway modulation—without the non-specific reactivity associated with isothiocyanate-containing analogs. This differentiation supports mechanism-of-action studies that complement existing thiazole carbamate antitumor literature.

Quote Request

Request a Quote for Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.